molecular formula C8H7ClO4S B14452399 2-Chloro-2-oxoethyl benzenesulfonate CAS No. 75270-26-7

2-Chloro-2-oxoethyl benzenesulfonate

Cat. No.: B14452399
CAS No.: 75270-26-7
M. Wt: 234.66 g/mol
InChI Key: LNGRIWJVIXKFQC-UHFFFAOYSA-N
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Description

2-Chloro-2-oxoethyl benzenesulfonate is an organic compound with the molecular formula C8H7ClO4S. It is a derivative of benzenesulfonic acid and is characterized by the presence of a chloro-oxoethyl group attached to the sulfonate moiety. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-2-oxoethyl benzenesulfonate can be synthesized through the reaction of benzenesulfonyl chloride with chloroacetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the reactants .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where benzenesulfonyl chloride and chloroacetyl chloride are mixed under controlled temperatures and pressures. The reaction is monitored to ensure complete conversion of the reactants to the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-oxoethyl benzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-2-oxoethyl benzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-2-oxoethyl benzenesulfonate involves its reactivity towards nucleophiles. The chloro group is a good leaving group, allowing the compound to participate in nucleophilic substitution reactions. This reactivity is exploited in various chemical transformations where the compound acts as an electrophile, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-2-oxoethyl benzenesulfonate is unique due to the combination of the chloro-oxoethyl group and the benzenesulfonate moiety. This combination imparts distinct reactivity and stability, making it valuable in specific synthetic applications where both electrophilic and sulfonate functionalities are required .

Properties

IUPAC Name

(2-chloro-2-oxoethyl) benzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO4S/c9-8(10)6-13-14(11,12)7-4-2-1-3-5-7/h1-5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGRIWJVIXKFQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60536592
Record name 2-Chloro-2-oxoethyl benzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60536592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75270-26-7
Record name 2-Chloro-2-oxoethyl benzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60536592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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